Technical Monograph: N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline
Technical Monograph: N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline
An in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry potential of N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline , designed for researchers and drug development professionals.[1][2]
Structural Analysis, Synthesis Protocols, and Medicinal Chemistry Applications
Executive Summary
N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline (CAS: 1040686-88-1) is a specialized secondary amine belonging to the N-benzylaniline class of privileged scaffolds.[1][2] Characterized by a lipophilic 2-isopentyloxy (3-methylbutoxy) tail and a sterically defined 3,5-dimethylaniline core, this compound represents a strategic building block in the design of lipophilic ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymatic targets.[1][2]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, a self-validating synthesis protocol via reductive amination, and its utility in Structure-Activity Relationship (SAR) studies.[1][2]
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Deconstruction
The molecule consists of two primary aromatic domains linked by a flexible methylene bridge:[1][2]
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The Pharmacophore Core (Head): A 3,5-dimethylaniline moiety.[1][2] The 3,5-dimethyl substitution pattern increases metabolic stability by blocking the reactive ortho and para positions relative to the amine, reducing susceptibility to oxidative metabolism (e.g., ring hydroxylation).[1][2]
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The Lipophilic Tether (Tail): A 2-(isopentyloxy)benzyl group.[1][2] The ortho-alkoxy substitution provides rotational constraints and a significant hydrophobic vector (isopentyl chain) critical for occupying deep hydrophobic pockets in target proteins (e.g., TRP channels or GPCR allosteric sites).[1][2]
Physicochemical Properties (Calculated)
The compound exhibits drug-like properties consistent with Lipinski’s Rule of Five, making it suitable for oral bioavailability optimization.[1][2]
| Property | Value | Relevance in Drug Design |
| Molecular Formula | C₂₀H₂₇NO | Core composition.[1][2] |
| Molecular Weight | 297.44 g/mol | Optimal for small molecule drug space (<500 Da).[1][2] |
| LogP (Predicted) | ~5.2 - 5.5 | Highly lipophilic; suggests high membrane permeability but potential solubility challenges.[1][2] |
| H-Bond Donors | 1 (Secondary Amine) | Critical for H-bonding with receptor residues (e.g., Asp/Glu).[1][2] |
| H-Bond Acceptors | 2 (Amine N, Ether O) | Facilitates interaction with backbone amides or water networks.[1][2] |
| Rotatable Bonds | 6 | Moderate flexibility allows induced-fit binding without excessive entropy penalty.[1][2] |
| Topological Polar Surface Area (TPSA) | ~21.3 Ų | Excellent prediction for blood-brain barrier (BBB) penetration.[1][2] |
Synthetic Methodology: Reductive Amination
The most robust and scalable route for synthesizing N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline is the Reductive Amination of 3,5-dimethylaniline with 2-(isopentyloxy)benzaldehyde.[1][2] This method avoids the formation of tertiary amines and allows for mild reaction conditions.[1][2]
Reaction Scheme (Graphviz Diagram)
Caption: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective mono-alkylation.[1][2]
Step-by-Step Experimental Protocol
Objective: Synthesis of 10 mmol of target compound.
Reagents:
-
2-(Isopentyloxy)benzaldehyde (2.10 g, 10.5 mmol, 1.05 eq) [Synthesis: Salicylaldehyde + Isopentyl Bromide + K₂CO₃ in DMF][1][2]
-
Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)[1][2]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (50 mL)[1][2]
Procedure:
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Imine Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(isopentyloxy)benzaldehyde (1.05 eq) and 3,5-dimethylaniline (1.0 eq) in DCE (50 mL).
-
Acid Catalysis: Add Acetic Acid (1.0 eq).[1][2] Stir the mixture at room temperature for 30–60 minutes under a nitrogen atmosphere. Note: This ensures complete formation of the imine/iminium species.[1][2]
-
Reduction: Cool the solution slightly (0°C) if reaction is exothermic, then add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or LC-MS.[1][2][3] The imine intermediate should disappear.[1][2]
-
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL).[1][2] Combine organic extracts.
-
Drying: Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).
-
Characterization: Confirm structure via ¹H NMR and MS.
Self-Validating Checkpoint: The product should appear as a colorless to pale yellow oil or low-melting solid.[1][2] A disappearance of the aldehyde proton (~10 ppm) and appearance of a benzylic methylene singlet/doublet (~4.3 ppm) in ¹H NMR confirms success.[1][2]
Medicinal Chemistry Applications (SAR)
The N-benzylaniline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets. The specific substitution pattern of N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline suggests utility in the following areas:
Potential Biological Targets
Based on structural similarity to known bioactive ligands:
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Ion Channel Modulators (KCNQ/Kv7): Similar to Retigabine (which contains a substituted aniline), N-benzyl anilines can act as potassium channel openers.[1][2] The lipophilic isopentyl group may anchor the molecule in the channel pore or voltage-sensing domain.[1][2]
-
TRP Channel Antagonists: The 2-alkoxybenzyl motif is common in antagonists for TRPM8 (cold receptor) and TRPV1.[1][2] The isopentyl group mimics the menthol scaffold (TRPM8 agonist) or lipophilic blockers.[1][2]
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Anti-Inflammatory Agents: The structure resembles Fenamates (NSAIDs), but with a methylene linker instead of a carbonyl.[1][2] This modification often retains antioxidant capacity while altering COX selectivity.[1][2]
SAR Workflow Diagram
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substructures.[1][2]
Analytical Characterization Data (Predicted)
To validate the synthesis, the following spectral data should be obtained:
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¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI+):
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]
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ChemicalBook. (2024).[1][2] "N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline Product Entry (CAS 1040686-88-1)."[1][2][4][5] Link
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link
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Patani, G. A., & LaVoie, E. J. (1996).[1][2] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176.[1][2] Link[1][2]
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- 3. e-nps.or.kr [e-nps.or.kr]
- 4. 1040686-88-1_CAS号:1040686-88-1_N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline - 化源网 [chemsrc.com]
- 5. 1040686-88-1 CAS MSDS (N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
